molecular formula C22H15BrN2O2 B6043729 4-(2-quinoxalinyl)benzyl 2-bromobenzoate

4-(2-quinoxalinyl)benzyl 2-bromobenzoate

Cat. No.: B6043729
M. Wt: 419.3 g/mol
InChI Key: DDQJANCRHSFLCT-UHFFFAOYSA-N
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Description

4-(2-quinoxalinyl)benzyl 2-bromobenzoate is a synthetic organic compound characterized by a quinoxaline moiety linked to a benzyl group, which is esterified with 2-bromobenzoic acid. Quinoxaline derivatives are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms, often utilized in agrochemicals, pharmaceuticals, and materials science due to their electron-deficient nature and bioactivity .

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl)methyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQJANCRHSFLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Quinoxaline Core: Both 4-(2-quinoxalinyl)benzyl 2-bromobenzoate and propaquizafop incorporate a quinoxaline ring, which is associated with pesticidal activity. However, propaquizafop features a chlorine substituent and a phenoxy-propanoate ester, whereas the target compound uses bromine and a benzyl-bromobenzoate ester. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .

Ester Group Variations: The benzyl-bromobenzoate ester in the target compound contrasts with propaquizafop’s ethyl-propanoate ester.

Halogen Effects: Bromine’s electron-withdrawing nature may polarize the ester carbonyl, increasing susceptibility to nucleophilic attack compared to non-halogenated esters (e.g., naptalam’s benzoic acid derivative). This could influence degradation pathways and bioavailability .

Research Findings and Limitations

  • Activity Gaps : Propaquizafop’s efficacy as a herbicide is well-documented, but the target compound’s bromine substitution and ester variation necessitate empirical testing to confirm hypothesized bioactivity.

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